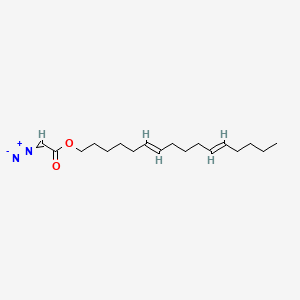

6,11-Hexadecadienyl diazoacetate

Description

Properties

Molecular Formula |

C18H30N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(6E,11E)-hexadeca-6,11-dienyl] 2-diazoacetate |

InChI |

InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3/b6-5+,11-10+ |

InChI Key |

VOIKYOXLNYIWHU-RINXSNKBSA-N |

Isomeric SMILES |

CCCC/C=C/CCC/C=C/CCCCCOC(=O)C=[N+]=[N-] |

Canonical SMILES |

CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 6,11-hexadecadienyl diazoacetate typically involves the diazo functionalization of a hexadecadienyl acetate precursor. The diazoacetate moiety is introduced to serve as a reactive site for photoaffinity labeling or other biochemical applications. The preparation usually starts from the natural or synthetic hexadecadienyl acetate, followed by transformation into the diazoacetate analog.

Synthesis from Hexadecadienyl Acetate

- The natural pheromone precursor, (6E,11Z)-hexadecadienyl acetate, is first purified or synthesized by known organic synthetic routes.

- The acetate group is then converted into a diazoacetate group. This conversion typically involves the reaction of the corresponding hydroxy or acetate intermediate with diazo transfer reagents or diazotization methods.

- In the specific case of 6,11-hexadecadienyl diazoacetate, the diazo group is introduced at the alpha position to the ester functionality, generating the diazoacetate structure.

Detailed Synthetic Procedure (Based on Literature)

According to studies involving tritiated analogs of 6,11-hexadecadienyl acetate, the diazoacetate analog was prepared by drying aliquots of hexane solutions of the pheromone under nitrogen, then redissolving in ethanol to prepare stock solutions. Hexane stocks of nonradiolabeled diazoacetate analogs were diluted to 20 mM in ethanol for assays, indicating the diazoacetate was synthesized and purified prior to biological testing.

The diazoacetate moiety can be introduced via diazotization of amino acid esters or by diazo transfer reactions using sulfonyl azides or nitrous acid derivatives. For example, ethyl diazoacetate synthesis, a structurally related diazo compound, has been optimized using continuous-flow microreactor technology starting from glycine ethyl ester and sodium nitrite in biphasic mixtures, offering a safe and efficient route. This approach could be adapted for the synthesis of 6,11-hexadecadienyl diazoacetate by replacing the ethyl ester with the hexadecadienyl ester moiety.

Continuous-Flow Microreactor Synthesis

- Continuous-flow synthesis offers advantages in handling potentially explosive diazo compounds by minimizing batch sizes and improving heat transfer and reaction control.

- Ethyl diazoacetate, a model diazoacetate compound, is synthesized in a biphasic system involving glycine ethyl ester and sodium nitrite, with dichloromethane as the organic phase.

- Reaction parameters such as temperature, residence time, and sodium nitrite concentration are optimized to maximize yield and safety.

- This method can be extrapolated to synthesize 6,11-hexadecadienyl diazoacetate by using the corresponding hexadecadienyl ester precursor instead of glycine ethyl ester.

Stereochemical Considerations

- The geometry of the diene system in the hexadecadienyl chain (6E,11Z) is crucial for biological activity and must be preserved during synthesis.

- Synthetic routes often involve stereoselective transformations to maintain or introduce the correct double-bond geometry.

- Diastereoselective and enantiomerically pure synthons can be prepared by coupling reactions involving sulfonyl or bromide intermediates, which could serve as precursors for the diazoacetate derivative.

Data Table: Summary of Synthesis Parameters and Yields

Chemical Reactions Analysis

Types of Reactions

6,11-Hexadecadienyl diazoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.

Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pheromone Synthesis

6,11-Hexadecadienyl diazoacetate is primarily recognized for its role in synthesizing insect pheromones. It has been utilized in studies focusing on the sex pheromones of moths, particularly Antheraea polyphemus. The compound serves as a precursor in the synthesis of pheromone analogs that are essential for studying insect behavior and ecology .

Biochemical Studies

Research has demonstrated that 6,11-hexadecadienyl diazoacetate binds to odorant-binding proteins (OBPs) in insects. For instance, studies involving Drosophila melanogaster have shown that this compound can influence the binding affinities of OBPs, which are crucial for pheromone detection and response . This application is vital for understanding the molecular mechanisms underlying olfactory signaling in insects.

Ecological Impact Assessments

The compound is also used to assess ecological interactions among species. By synthesizing specific pheromones, researchers can study mating behaviors and population dynamics within insect communities. This application aids in developing pest control strategies that are environmentally friendly and target specific species without affecting non-target organisms .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pheromone Synthesis | Used as a precursor for synthesizing moth pheromones. | Essential for studying mating behaviors in insects. |

| Biochemical Studies | Investigates binding interactions with odorant-binding proteins. | Alters binding affinities in Drosophila OBPs. |

| Ecological Impact | Assesses interactions within insect populations through synthetic pheromones. | Informs pest control strategies targeting specific pests. |

Case Study 1: Pheromone Analog Synthesis

A study synthesized various analogs of 6,11-hexadecadienyl acetate to evaluate their effectiveness as mating disruptors for Antheraea polyphemus. The results indicated that certain analogs significantly reduced mating success, showcasing the potential for developing new pest management tools .

Case Study 2: Olfactory Mechanisms

Research on the interaction between 6,11-hexadecadienyl diazoacetate and OBPs revealed that specific structural modifications could enhance binding affinity. This finding provides insights into designing more effective lures for trapping pests based on their olfactory cues .

Mechanism of Action

The mechanism of action of 6,11-Hexadecadienyl diazoacetate involves the formation of reactive intermediates, such as carbenes or nitrenes, which can undergo various chemical transformations. These intermediates can interact with molecular targets, including enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Functional Groups : The diazoacetate group in 6,11-hexadecadienyl diazoacetate enhances electrophilic reactivity compared to acetate-terminated pheromones, enabling covalent binding in biochemical assays .

- Chain Length and Unsaturation : The conjugated diene system in 6,11-hexadecadienyl diazoacetate mimics natural pheromones like (6Z,11Z)-hexadecadienal but introduces synthetic versatility via the diazo group .

Reactivity and Stability

Table 2: Reactivity and Thermal Stability

Key Observations :

- Thermal Stability : Diazo compounds are generally thermally sensitive, with stability influenced by substituents. EDA decomposes at ~140°C, while larger diazoacetates like 6,11-hexadecadienyl diazoacetate may exhibit modified stability due to steric and electronic effects .

- However, its extended π-system could enable unique reactivity in Diels-Alder or conjugate additions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6,11-hexadecadienyl diazoacetate?

Answer:

The synthesis of diazoacetate derivatives typically involves diazo transfer to a precursor alcohol. For 6,11-hexadecadienyl diazoacetate:

Precursor Preparation : First, synthesize (6E,11Z)-6,11-hexadecadienol, a key intermediate found in moth pheromone biosynthesis .

Diazo Transfer : Adapt methods from ethyl diazoacetate synthesis (e.g., using sodium nitrite, acetic acid, and controlled acid conditions to avoid decomposition) .

Purification : Due to thermal instability, avoid distillation; instead, use low-temperature crystallization or chromatography. Store in amber vials under inert gas to prevent photodegradation .

Note : Modifications may be required for the long-chain dienyl structure, such as optimizing reaction time and temperature to prevent cyclization or isomerization.

Basic: What analytical techniques are optimal for quantifying 6,11-hexadecadienyl diazoacetate in pheromone blends?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used in Antheraea moth pheromone studies to separate and identify structurally similar compounds (e.g., distinguishing acetate and aldehyde functional groups) .

- Electrophysiological Assays : Single-cell recordings validate biological activity by measuring antennal responses to specific stereoisomers .

- NMR Spectroscopy : Confirm regiochemical purity (e.g., distinguishing E/Z isomers via coupling constants in -NMR).

Advanced: How do desaturases contribute to the biosynthesis of 6,11-hexadecadienyl diazoacetate in insects?

Answer:

In Antheraea pernyi, two Δ6 and Δ11 desaturases act sequentially:

Δ11 Desaturase : Introduces a Z-configured double bond at C11 in palmitic acid.

Δ6 Desaturase : Generates an E-configured double bond at C6, forming (E,Z)-6,11-hexadecadienoic acid .

Enzymatic Reduction/Modification : The acid is reduced to the alcohol, followed by diazoacetate esterification.

Methodological Insight : Heterologous expression in yeast confirms enzyme regioselectivity, enabling in vitro pathway reconstruction .

Advanced: What factors influence the thermal stability of 6,11-hexadecadienyl diazoacetate during reactions?

Answer:

- Decomposition Pathways : Analogous to ethyl diazoacetate, heating releases nitrogen gas, forming reactive carbenes. Halogen substituents reduce stability (e.g., ethyl halodiazoacetates decompose faster than unsubstituted analogs) .

- Mitigation Strategies :

Advanced: How does 6,11-hexadecadienyl diazoacetate interact with olfactory receptors in moths?

Answer:

- Functional Group Sensitivity : Antheraea polyphemus receptor cells discriminate between acetate and aldehyde termini. The acetate group in 6,11-hexadecadienyl diazoacetate likely enhances binding affinity via hydrogen bonding .

- Chain Length Specificity : Sensory cells show reduced response to analogs with shorter or longer chains, emphasizing the importance of the C16 backbone .

Experimental Design : Use single-sensillum recordings with synthetic analogs to map structure-activity relationships .

Advanced: Can 6,11-hexadecadienyl diazoacetate be utilized in catalytic cyclopropanation or polymerization?

Answer:

- Cyclopropanation : Though untested, ethyl diazoacetate analogs undergo Rh(II)-catalyzed cyclopropanation with alkenes. Heterogeneous catalysts (e.g., Co/Cu on N-doped carbon) improve recyclability .

- Polymerization : Salicylaldiminate/Pd(II) systems initiate C1 polymerization of diazoacetates, producing syndiotactic polymers. Adjust ligand-metal ratios to control molecular weight (~15 kDa achieved for ethyl diazoacetate) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Variable Purity : Impurities in stereoisomers (e.g., E/Z ratios) alter electrophysiological responses. Validate purity via chiral GC or HPLC .

- Receptor Heterogeneity : Antennae contain multiple receptor cell types; use single-cell recordings to isolate responses .

- Environmental Factors : Test under controlled humidity/temperature, as pheromone volatility affects bioavailability .

Advanced: What safety protocols are critical for handling 6,11-hexadecadienyl diazoacetate?

Answer:

- Toxicity Data : Limited for this compound, but ethyl diazoacetate shows LD (rat, IV) = 280 mg/kg. Assume similar hazards .

- Handling : Use explosion-proof fume hoods, avoid sparks, and wear nitrile gloves.

- Decomposition Risks : Decomposes exothermically; dilute solutions (<10% w/v) minimize runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.